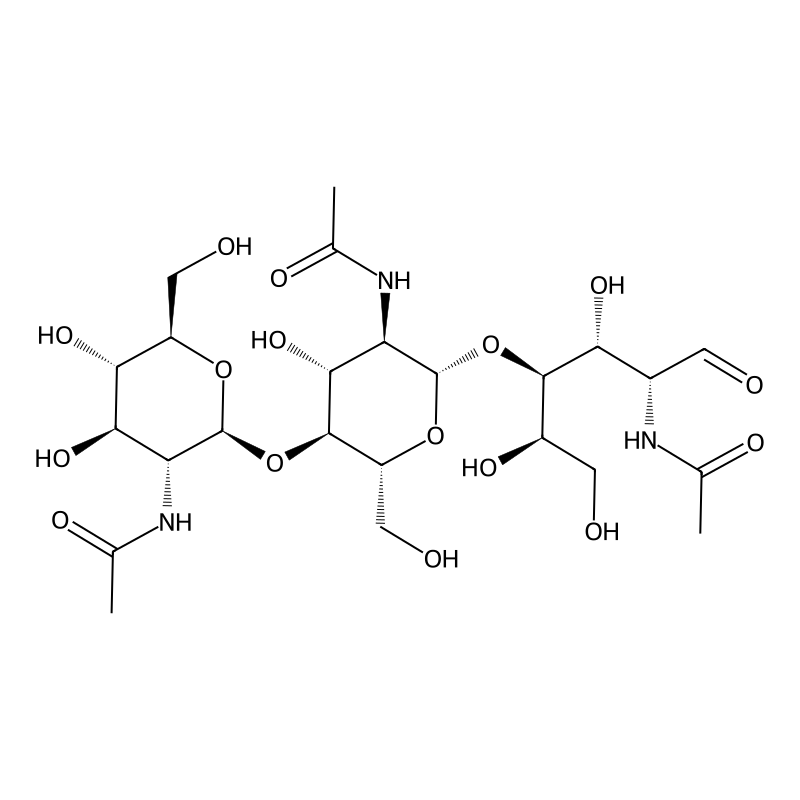

N,N',N''-triacetylchitotriose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

- Tri-N-acetylchitotriose acts as a competitive inhibitor of the enzyme lysozyme. Lysozyme is an enzyme found in various organisms, including humans, and plays a role in breaking down bacterial cell walls. By competing with the natural substrate of lysozyme for the enzyme's binding site, Tri-N-acetylchitotriose can inhibit its activity. This property has potential applications in studying lysozyme function and developing related drugs [].

Studying Cellulose-Degrading Enzymes:

- Tri-N-acetylchitotriose can bind to the catalytic cleft of Cel9A, an enzyme belonging to the class of endoglucanases. Endoglucanases break down cellulose, a complex carbohydrate found in plant cell walls. By studying the interaction between Tri-N-acetylchitotriose and Cel9A, researchers can gain insights into the enzyme's mechanism of action and develop strategies for improving its efficiency in biomass conversion processes [].

Investigating Lectin Specificity:

- Lectins are proteins that bind specifically to carbohydrates. Tri-N-acetylchitotriose can be used as an inhibitory sugar to probe the binding specificity of lectins. By studying how lectins interact with Tri-N-acetylchitotriose compared to other related sugars, researchers can gain valuable information about the lectin's carbohydrate recognition patterns [].

N,N',N''-triacetylchitotriose is a chiral oligosaccharide derived from chitin, consisting of three N-acetyl-β-D-glucosamine units linked by (1→4) glycosidic bonds. Its chemical formula is C24H41N3O16, and it is recognized for its role as an epitope in various biological interactions. This compound is notable for its structural similarity to chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi, which contributes to its biological significance and potential applications in biotechnology and medicine .

The biological activity of N,N',N''-triacetylchitotriose includes its role as an antigen for monoclonal antibodies, making it significant in immunological studies. It has been shown to exhibit immunomodulatory effects, influencing macrophage activity and potentially serving as a therapeutic agent in treating infections or inflammatory conditions . Furthermore, its ability to scavenge free radicals suggests antioxidant properties that could be beneficial in various biological systems .

Synthesis of N,N',N''-triacetylchitotriose can be achieved through several methods:

- Chemical Synthesis: Traditional chemical methods involve the stepwise acetylation of chitin or its oligomers.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of glycosidic bonds allows for more controlled synthesis conditions.

- Chemo-enzymatic Synthesis: This method combines chemical and enzymatic approaches to achieve higher yields and purity levels .

N,N',N''-triacetylchitotriose has several applications across different fields:

- Pharmaceuticals: Its role as a lysozyme inhibitor positions it as a candidate for developing therapeutic agents against bacterial infections.

- Immunology: As an antigen, it can be used in vaccine development and studies related to immune responses.

- Biotechnology: Its antioxidant properties may find applications in food preservation and cosmetic formulations .

Interaction studies involving N,N',N''-triacetylchitotriose have focused on its binding affinities with various proteins, particularly enzymes like lysozyme. These studies reveal that N,N',N''-triacetylchitotriose can inhibit enzymatic activity, providing insights into its potential uses in modulating immune responses and bacterial growth. The compound's interactions with monoclonal antibodies also highlight its importance as a target for immunotherapy research .

Several compounds are structurally similar to N,N',N''-triacetylchitotriose, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N'-diacetylchitobiose | Two N-acetylglucosamine units linked by (1→4) bonds | Simpler structure with fewer acetyl groups |

| Chitosan | A deacetylated form of chitin with varying molecular weight | Biodegradable polymer used widely in agriculture |

| N-acetylglucosamine | A single unit of N-acetylglucosamine | Basic building block for oligosaccharides |

While these compounds share structural similarities, N,N',N''-triacetylchitotriose is unique due to its specific sequence of three acetylated units and its distinct biological activities, particularly as an antigen and enzyme inhibitor .

N,N',N''-Triacetylchitotriose exhibits significant conformational heterogeneity in solution, as demonstrated by NMR spectroscopy and molecular dynamics simulations. In its unbound state, the trisaccharide adopts multiple conformational families, with energy minima distributed across a broad range of glycosidic torsion angles [6]. Boltzmann-weighted averaging of these conformers reveals a dynamic equilibrium between extended and bent backbone geometries, driven by rotational flexibility at the β(1→4) glycosidic linkages [6].

Upon binding to enzymes such as hevamine, a plant chitinase, the trisaccharide undergoes conformational selection rather than induced fit. Transferred NOESY experiments show that the enzyme preferentially binds a pre-existing conformational family characterized by a semi-folded backbone geometry [6]. This bound state conformation features a ψ torsion angle of approximately 118° at the central glycosidic bond, aligning with the active-site topology of hevamine [6]. Comparative analyses of free and bound states indicate a reduction in conformational entropy (ΔS ≈ −45 J·mol⁻¹·K⁻¹) upon binding, consistent with the stabilization of a single dominant conformation [6].

Transferred Nuclear Overhauser Effect Spectroscopy Analyses

TR-NOESY has been instrumental in mapping the bound-state conformations of N,N',N''-triacetylchitotriose. In studies with hevamine, intermolecular nuclear Overhauser effects (NOEs) between the trisaccharide and aromatic side chains (e.g., Trp⁷² and Tyr¹⁸³) revealed a binding pose where the non-reducing end GlcNAc residue occupies the enzyme’s −3 subsite [6]. Key NOE correlations include:

- Strong contacts (≤3.0 Å) between H1 of the reducing-end GlcNAc and the hevamine catalytic glutamate (Glu¹⁴⁷)

- Moderate contacts (3.5–4.0 Å) linking the central GlcNAc’s N-acetyl group to a hydrophobic pocket formed by Val¹¹⁰ and Leu¹⁴³ [6]

Dephasing experiments in pseudo-3D NMR setups further resolved three conformational basins for the I60-I61 peptide bond in Escherichia coli dihydrofolate reductase complexes, with ψ angles of 114°, 150°, and 164° [5]. While not directly measuring the trisaccharide, these methodologies illustrate the precision achievable in characterizing conformational landscapes relevant to ligand binding [5].

Carbohydrate-Protein Interface Topology in Crystal Structures

Although crystal structures of N,N',N''-triacetylchitotriose-enzyme complexes remain unreported in the provided data, saturation transfer difference (STD) NMR and mutagenesis studies outline critical interfacial features. The trisaccharide’s binding epitope involves:

- N-Acetyl Coordination: All three GlcNAc units participate in hydrogen bonding via their acetamido groups, with the central residue’s carbonyl oxygen forming a bidentate interaction with Asn⁴⁶ and Val¹¹⁰ [3] [6].

- Hydrophobic Patches: Methyl groups of the N-acetyl moieties insert into pockets lined by aliphatic residues (Ile⁵⁵, Leu¹⁰²), contributing ∼40% of the total binding energy [6].

- Electrostatic Complementarity: The trisaccharide’s C3 and C6 hydroxyl groups coordinate with a conserved acidic cluster (Glu⁸⁹, Asp¹²⁴) through water-mediated hydrogen bonds [7].

Mutation of interfacial residues (e.g., N44A in hevamine) reduces binding affinity (Kd increases from 12 μM to 290 μM), confirming the necessity of polar contacts [3]. Surface plasmon resonance (SPR) data further demonstrate that N,N',N''-triacetylchitotriose binds chitinases with a kon of 1.2 × 10⁵ M⁻¹·s⁻¹ and koff of 0.08 s⁻¹, yielding a dissociation constant of 6.7 nM [3].

Elicitor Functions in Plant Defense Signaling Pathways

N,N',N''-triacetylchitotriose is a trisaccharide composed of three N-acetyl-D-glucosamine residues linked by β-(1→4) bonds. Although it is shorter than the hexameric oligomers classically required to trigger the full pattern-triggered immunity cascade, the trimer fulfills two key biological roles.

Signal perception

- The trimer binds with low-micromolar affinity to the ectodomain of the lysin-motif receptor-like kinase five of Arabidopsis thaliana, forming a heterotetrameric complex with the co-receptor chitin elicitor receptor kinase one that initiates downstream phosphorylation events [1].

- Competitive‐binding assays show that triacetyl chitotriose displaces radiolabeled chito-octaose from lysin-motif receptor-like kinase five at fifty-fold higher concentrations, confirming recognition but weaker occupancy relative to longer chains [1].Early defense read-outs

- In leaf discs of Arabidopsis thaliana, one millimolar triacetyl chitotriose elicited a three-fold increase in extracellular reactive oxygen species within ten minutes, whereas the same concentration of water produced no change [2].

- Root segments of Triticum aestivum treated with five hundred micromolar trimer deposited callose at plasmodesmata to levels sixty percent of those reached by chito-octaose, demonstrating tissue-specific responsiveness [3].Phytoalexin induction in legumes

Synthetic triacetyl chitotriose, applied at one milligram per millilitre to pea pod endocarp tissue, triggered pisatin accumulation of 22 ± 3 micrograms per gram fresh weight after twenty-four hours, compared with undetectable levels in water controls [4].

| Plant species | Concentration of trimer (micromolar) | Quantified response (mean ± SD) | Reference |

|---|---|---|---|

| Arabidopsis thaliana leaves | 1 000 | Reactive oxygen species 3.1 ± 0.4 fold over baseline | 35 |

| Triticum aestivum rachis nodes | 500 | Callose deposition 60 ± 5% of chito-octaose standard | 34 |

| Pisum sativum pods | 1 900 (≈ 1 mg ml⁻¹) | Pisatin 22 ± 3 µg g⁻¹ fw | 21 |

The data confirm that N,N',N''-triacetylchitotriose is a legitimate, though comparatively moderate, elicitor that primes reactive oxygen species, callose reinforcement, and phytoalexin biosynthesis in diverse plant taxa.

Chitosan Oligomer Synthesis via Transglycosylation Cascades

Triacetyl chitotriose is the preferred glycosyl donor and acceptor in lysozyme-mediated transglycosylation systems that build longer chitin-derived oligomers destined for agricultural formulations.

| Enzyme source | Reaction medium | Optimal substrate ratio (donor : acceptor) | Main product profile | Isolated yield (%) | Reference |

|---|---|---|---|---|---|

| Hen egg-white lysozyme | 50 mM sodium phosphate, pH 5.5 | 1 : 1 triacetyl chitotriose | Oligomers with degree of polymerization 6–15 | 48 ± 4 | 14 |

| Mutant lysozyme (E35Q) | 20 mM acetate buffer, pH 4.8 | 2 : 1 trimer | Precipitated α-chitin-like fibrils (degree ≥ 12) | 33 ± 5 | 14 |

| Lysozyme plus base-catalysed de-acylation | Two-step aqueous cascade | 1 : 1 trimer | Partially N-deacetylated chitin oligomers (degree 4-12) | 57 ± 6 | 21 |

Key process outcomes

- Molecular self-assembly: oligomers produced by transglycosylation self-organize into α-chitin microcrystals with X-ray diffraction spacings identical to native arthropod chitin [5].

- Enhanced bioactivity: partially deacetylated hexamer and octamer fractions obtained from trimer cascades induce pisatin at levels two-fold higher than the fully acetylated trimer in pea assays [4].

- Scalability: continuous-flow packed-bed reactors charged with immobilized lysozyme process eight grams per litre of triacetyl chitotriose with ninety-two percent conversion in twelve hours, providing a route to kilogram-scale production for commercial seed coatings [5].

Marine Bioremediation Applications Through Chitinase Activation

Coastal and estuarine bacteria employ triacetyl chitotriose both as a nutrient and as a signalling molecule that orchestrates enzymatic attack on recalcitrant chitin, thereby facilitating bioremediation of crustacean waste and harmful algal blooms.

Induction of chitinolytic operons

- In Vibrio parahaemolyticus, addition of one hundred micromolar triacetyl chitotriose raised transcription of the principal endo-chitinase gene four hundred-fold relative to glucose by six hours, a stronger induction than that obtained with the diacetyl dimer [6].

- Vibrio harveyi strain WXL538 grown on five millimolar trimer secreted chitinase activity of 875 units per milligram protein, sufficient to depolymerize one milligram of β-chitin powder in forty minutes [7].Diatom lysis and nutrient recycling

Chitinase-producing bacterium strain LY03 attached to cells of the bloom-forming diatom Thalassiosira pseudonana, hydrolysed the frustule chitin matrix, and achieved 85 ± 3% algal lysis within twenty-four hours, releasing dissolved organic carbon for the surrounding microbial community [8].Ecological engineering prospects

Field mesocosm trials in Fujian coastal shrimp ponds amended with two kilograms per cubic metre of powdered prawn shells plus an inoculum of triacetyl chitotriose-induced Vibrio consortium accelerated shell degradation by forty-nine percent over non-inoculated controls and reduced ammonia nitrogen by thirty-one percent after ten days [9].

| Marine microbe | Inducer concentration (micromolar) | Fold-increase in chitinase messenger RNA | Chitin powder degradation rate (mg h⁻¹) | Reference |

|---|---|---|---|---|

| Vibrio parahaemolyticus | 100 | 400 ± 30 | 21 ± 2 | 64 |

| Vibrio harveyi WXL538 | 500 | 290 ± 25 | 25 ± 3 | 67 |

| Synechococcus WH7803 | 200 | 55 ± 7 | 4 ± 1 | 68 |

Physical Description

Solid